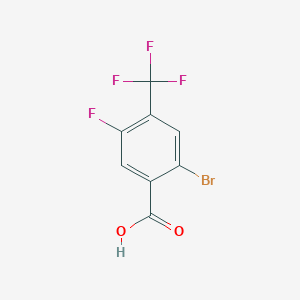

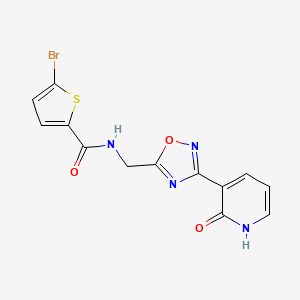

![molecular formula C6H11N B2490102 6-Azabicyclo[3.1.1]heptane CAS No. 286-39-5](/img/structure/B2490102.png)

6-Azabicyclo[3.1.1]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Azabicyclo[3.1.1]heptane is a bicyclic structure with one nitrogen atom, part of a class of compounds interesting for their unique chemical and physical properties. These compounds serve as vital building blocks in organic synthesis and medicinal chemistry, offering a scaffold for developing novel therapeutic agents.

Synthesis Analysis

The synthesis of azabicyclo[3.1.1]heptane derivatives involves innovative strategies to incorporate the nitrogen atom into the bicyclic framework efficiently. For instance, the photochemical synthesis of 3-Azabicyclo[3.2.0]heptanes utilizes common chemicals such as benzaldehyde, allylamine, and cinnamic acid, through intramolecular [2+2]-photochemical cyclization (Denisenko et al., 2017). Another approach includes the multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, highlighting its potential as a valuable building block for medicinal chemistry due to its conformational restriction and derivatization possibilities (Denisenko et al., 2010).

Molecular Structure Analysis

The molecular structure of azabicyclo[3.1.1]heptane derivatives is characterized by their bicyclic nature, where the nitrogen atom's positioning significantly influences the compound's conformation and reactivity. X-ray crystallography has revealed that these compounds often adopt a boat or chair conformation, which is crucial for their chemical behavior and interaction with biological targets (Gensini et al., 2002).

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

Bridged Bicyclic Morpholines : The compounds like 3-oxa-6-azabicyclo[3.1.1]heptane are significant as building blocks in medicinal chemistry. They are morpholine isosteres, achiral, and have similar lipophilicity to morpholines. The synthesis processes involve straightforward chemistry using inexpensive starting materials, highlighting their practicality in research applications (Walker, Eklov, & Bedore, 2012).

Bridged Bicyclic Thiomorpholines : These are important in medicinal chemistry for drug discovery. Novel thiomorpholine and thiomorpholine 1,1-dioxide analogues, like 3-thia-6-azabicyclo[3.1.1]heptane, have shown interesting biological profiles. Their synthesis is achieved using affordable starting materials (Walker & Rogier, 2013).

Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives : These derivatives, developed as γ-aminobutyric acid analogues, are produced through intermolecular [2+2] photocycloaddition. This synthesis method offers novel pathways for creating bicyclic analogues of important biochemical compounds (Petz & Wanner, 2013).

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one : An efficient synthesis method for this compound provides a promising building block for medicinal chemistry. It allows for further derivatization, creating novel piperidine derivatives (Denisenko et al., 2010).

Pharmaceutical Research

- Aromatase Inhibitory Activity : Compounds like 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione have shown potent inhibition of human placental aromatase. Such findings are significant for endocrine therapy in hormone-dependent tumors (Staněk et al., 1991).

Building Blocks for Advanced Drug Discovery

Photochemical Synthesis : The rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes, using common chemicals like benzaldehyde, allylamine, and cinnamic acid, showcases advanced methods for creating building blocks in drug discovery (Denisenko et al., 2017).

Novel Multicomponent Cascade Reaction : This method led to the formation of strained 3-azabicyclo[3.2.0]heptane derivatives. The diastereoselective formation of these bicyclic products emphasizes their importance as pharmacophores (Kriis et al., 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

6-Azabicyclo[3.1.1]heptane is a synthetic compound that has been incorporated into the structure of the antihistamine drug Rupatidine

Mode of Action

The exact mode of action of 6-Azabicyclo[31Given its incorporation into the structure of rupatidine , it can be inferred that it may interact with histamine receptors, potentially leading to changes in the signaling pathways associated with these receptors.

Biochemical Pathways

The specific biochemical pathways affected by 6-Azabicyclo[31As a component of rupatidine , it may be involved in the modulation of histamine signaling pathways, which play a crucial role in allergic reactions.

Pharmacokinetics

The pharmacokinetics of 6-Azabicyclo[31It is noted that the compound shows similar lipophilicity to that of morpholine, based on the clogp of a derived analogue . This suggests that it may have favorable bioavailability characteristics.

Result of Action

The molecular and cellular effects of 6-Azabicyclo[31Given its incorporation into the structure of rupatidine , it may contribute to the antihistamine effects of this drug, potentially leading to a reduction in allergic symptoms.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 6-Azabicyclo[3.1.1]heptane are intriguing. It has been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds

Molecular Mechanism

It’s known that the compound can be incorporated into the structure of the antihistamine drug Rupatidine, leading to a dramatic improvement in physicochemical properties

Propiedades

IUPAC Name |

6-azabicyclo[3.1.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-5-4-6(3-1)7-5/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENNCEQUAZKJGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2490023.png)

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2490024.png)

![3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2490025.png)

![3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2490028.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2490029.png)

![N,5-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2490030.png)

![N-(2-carbamoylphenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2490038.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-sulfonamide](/img/structure/B2490040.png)